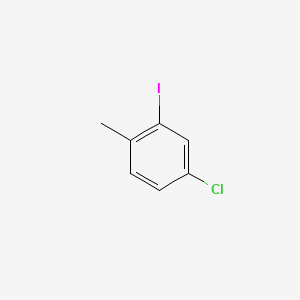

4-Chloro-2-iodotoluene

Descripción

Significance of Aryl Halides in Modern Organic Synthesis Research

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in modern organic synthesis. fiveable.menumberanalytics.com Their significance stems from their versatility as precursors and intermediates in the creation of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and plastics. numberanalytics.comiitk.ac.in The carbon-halogen bond in aryl halides allows for a variety of chemical transformations, most notably cross-coupling reactions. fiveable.me

These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.mefiveable.me Prominent examples include the Suzuki-Miyaura, Heck, and Negishi coupling reactions, which have become indispensable tools for synthetic chemists. fiveable.me The reactivity of aryl halides in these transformations is influenced by the nature of the halogen atom, with iodides being the most reactive, followed by bromides and chlorides. fiveable.me This differential reactivity allows for selective reactions at different sites in polyhalogenated aromatic compounds.

Furthermore, aryl halides are used as solvents and are key starting materials for the synthesis of other important functional groups, such as aldehydes, ketones, and carboxylic acids. iitk.ac.in The stability of the aromatic ring combined with the reactivity of the halogen substituent makes aryl halides a cornerstone of synthetic strategy. fiveable.me

Overview of 4-Chloro-2-iodotoluene as a Strategic Chemical Compound in Academic Investigations

Among the vast number of halogenated toluenes, this compound has emerged as a strategically important compound in academic and industrial research. Its structure, featuring both a chlorine and an iodine atom at specific positions on the toluene (B28343) ring, provides a unique platform for selective chemical modifications. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in cross-coupling reactions allows for sequential and site-selective functionalization.

This distinct reactivity profile makes this compound a valuable substrate in the synthesis of complex organic molecules. For instance, it is frequently employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. Research has demonstrated its utility in producing both mono- and diarylated products.

Beyond its role in carbon-carbon bond formation, this compound is also investigated for its potential in other areas of chemical synthesis. For example, it has been used as a precursor in the synthesis of novel anticancer agents and in the development of electrocatalysts for dichlorination reactions. The synthesis of this compound itself can be achieved through methods such as the iodination of 4-chlorotoluene (B122035) or via a multi-step route involving a diazonium salt.

Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 33184-48-4 |

| Molecular Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol |

| Boiling Point | 138 °C (at 20 mmHg) avantorsciences.com |

| Density | 1.82 g/cm³ avantorsciences.com |

| Appearance | Clear Liquid cymitquimica.com |

Spectroscopic Data for this compound:

| Spectroscopic Technique | Data |

|---|---|

| ¹H-NMR (CDCl₃) | 2.43 (3H, s), 7.34 (1H, d, J=8Hz), 7.42 (1H, d, J=8Hz), 7.60 (1H, s) ambeed.com |

| InChIKey | ZIOGCIPQDRCAKY-UHFFFAOYSA-N cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOGCIPQDRCAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186836 | |

| Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33184-48-4 | |

| Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033184484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 4-chloro-2-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33184-48-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Iodotoluene

Regioselective Halogenation Strategies

Achieving the desired 2-iodo, 4-chloro substitution pattern on a toluene (B28343) scaffold necessitates careful consideration of directing group effects and the choice of halogenating agents. Direct halogenation of 4-chlorotoluene (B122035) is often complicated by the formation of undesired isomers.

Electrophilic Aromatic Substitution for Controlled Halogen Introduction

Electrophilic aromatic substitution is a fundamental method for introducing halogen atoms onto an aromatic ring. However, the directing effects of the substituents on the toluene ring play a crucial role in determining the position of the incoming electrophile. In 4-chlorotoluene, the methyl group is an ortho, para-directing activator, while the chlorine atom is an ortho, para-directing deactivator. This combination of directing effects makes the regioselective introduction of an iodine atom at the 2-position challenging.

Direct iodination of 4-chlorotoluene would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the methyl group and ortho to the chloro group. Studies on the iodination of chlorinated aromatic compounds have shown that using reagents like silver sulfate (B86663) with iodine (Ag₂SO₄/I₂) can lead to iodination, but selectivity can be an issue. For instance, the iodination of chlorobenzene (B131634) and 3-chlorotoluene (B144806) with certain silver salts selectively introduces the iodine in the para position to the chlorine substituent uky.edunih.govnih.gov. This suggests that direct ortho-iodination of 4-chlorotoluene would be a minor product.

A more controlled approach involves a multi-step sequence. The nitration of 4-chlorotoluene with a mixture of nitric acid and sulfuric acid has been shown to produce 4-chloro-2-nitrotoluene (B43163) as the major isomer in approximately 65% yield, along with the 4-chloro-3-nitrotoluene (B146361) isomer chemicalbook.comgoogle.com. The nitro group is a strong deactivating and meta-directing group. This intermediate, 4-chloro-2-nitrotoluene, is a key precursor for the synthesis of 4-chloro-2-iodotoluene. The nitro group can be subsequently converted to an amino group and then to an iodo group via a Sandmeyer reaction.

Alternative Halogenation Techniques for Specific Isomer Formation

To circumvent the regioselectivity issues of direct electrophilic iodination, alternative techniques often involving directing groups can be employed. While not directly demonstrated for 4-chlorotoluene to produce this compound, methods such as palladium-catalyzed ortho-halogenation of acetanilides using N-iodosuccinimide (NIS) under ball-milling conditions have been developed beilstein-journals.org. This suggests a potential, albeit longer, route where 4-chlorotoluene is first converted to a derivative containing a directing group, such as an acetanilide, to guide the iodine to the desired ortho position.

Another strategy involves the use of copper catalysts. Copper-catalyzed ortho-halogenation of arenes and heteroarenes has been achieved using a removable auxiliary group rsc.org. This approach would require the initial installation of a directing group on the 4-chlorotoluene scaffold, followed by the copper-catalyzed iodination and subsequent removal of the directing group.

Cross-Coupling Based Synthetic Routes

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-halogen bonds, offering milder and more selective alternatives to traditional methods.

Palladium-Catalyzed Approaches in Aryl Iodide Synthesis

Palladium catalysis is a powerful tool for the formation of C-I bonds. Directed C-H activation is a prominent strategy for regioselective halogenation. For example, palladium-catalyzed ortho-iodination of phenylcarbamates at room temperature has been achieved using cyclic hypervalent iodine reagents researchgate.net. To apply this to 4-chlorotoluene, the molecule would first need to be converted into a suitable phenylcarbamate derivative.

Another approach involves the olefination of N,N-dimethylbenzylamines, which can be tuned for ortho-functionalization nih.gov. This suggests a pathway where 4-chloro-N,N-dimethylbenzylamine could be synthesized and then subjected to a palladium-catalyzed reaction to introduce a functional group at the ortho position, which could later be converted to an iodine atom.

Exploration of Alternative Transition Metal Catalysis for C-Halogen Bond Formation

Copper-catalyzed reactions represent a cost-effective and efficient alternative to palladium-catalyzed processes for C-halogen bond formation. Copper catalysis has been employed for the ortho-halogenation of arenes using removable directing groups rsc.org. This methodology could be adapted for the synthesis of this compound.

Furthermore, copper-catalyzed coupling of hydroxylamines with aryl iodides has been demonstrated, showcasing the utility of copper in forming bonds with heteroatoms nih.gov. While not a direct C-I bond formation on 4-chlorotoluene, it highlights the versatility of copper catalysis in related transformations. A protocol for the partial conversion of 4-chlorotoluene to 4-iodotoluene (B166478) using a copper-catalyzed reaction with sodium iodide has been reported, although this leads to the para-isomer google.com.

Multi-Step Linear Syntheses and Convergent Approaches

For complex substitution patterns like that in this compound, multi-step linear or convergent syntheses are often the most practical and efficient strategies.

A highly plausible and efficient linear synthesis of this compound starts with the readily available 4-chlorotoluene. This multi-step process leverages well-established and high-yielding reactions.

Linear Synthesis of this compound:

Nitration of 4-Chlorotoluene: The first step involves the nitration of 4-chlorotoluene using a mixture of nitric acid and sulfuric acid. This reaction regioselectively yields 4-chloro-2-nitrotoluene as the major product chemicalbook.comgoogle.comgoogleapis.com.

Reduction of the Nitro Group: The resulting 4-chloro-2-nitrotoluene is then reduced to 5-chloro-2-methylaniline (B43014). This reduction can be achieved using various methods, such as reaction with tin (Sn) in the presence of an acid or through catalytic hydrogenation google.comresearchgate.net. A synthesis method for 5-chloro-2-methyl aniline (B41778) from 4-chloro-2-nitro-toluene using a polysulfide has also been reported google.com.

Sandmeyer Reaction: The final step is the conversion of the amino group in 5-chloro-2-methylaniline to an iodo group via a Sandmeyer reaction. This involves the diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of iodide using a solution of potassium iodide organic-chemistry.orgwikipedia.orgnih.govchegg.com. The Sandmeyer reaction is a reliable method for introducing a variety of substituents, including iodine, onto an aromatic ring in a position that might be difficult to access through direct substitution organic-chemistry.orgwikipedia.org.

A convergent synthesis strategy would involve the preparation of two or more fragments that are then combined to form the final product. While a specific convergent synthesis for this compound is not prominently described in the literature, one could envision a strategy where a suitably substituted iodinated fragment is coupled with a chlorinated fragment. However, given the straightforward and high-yielding nature of the linear synthesis described above, a convergent approach might not offer significant advantages for this particular molecule.

The following table summarizes the key intermediates and final product in the proposed linear synthesis:

| Compound Name | Molecular Formula | Structure |

| 4-Chlorotoluene | C₇H₇Cl | CH₃C₆H₄Cl |

| 4-Chloro-2-nitrotoluene | C₇H₆ClNO₂ | CH₃C₆H₃(NO₂)Cl |

| 5-Chloro-2-methylaniline | C₇H₈ClN | CH₃C₆H₃(NH₂)Cl |

| This compound | C₇H₆ClI | CH₃C₆H₃(I)Cl |

Sustainable and Green Chemistry Innovations in this compound Synthesis

Utilization of Greener Solvents and Reaction Media

A primary focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. researchgate.net Traditional halogenation reactions often employ chlorinated solvents like carbon tetrachloride and chloroform, which are now recognized as significant environmental and health hazards. acsgcipr.org Research has shifted towards benign media that improve safety and reduce pollution.

Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. acsgcipr.org Certain organic reactions, including some halogenations, exhibit enhanced reactivity and selectivity when conducted in water or "on water" (for water-insoluble reactants). nih.govscispace.com The unique properties of water, such as its high polarity and hydrogen bonding capacity, can influence reaction pathways in a way that is not achievable in organic solvents. biotage.com For the synthesis of iodoarenes, protocols using water as a solvent in combination with an iodine source and an oxidant have been developed, presenting an eco-friendly alternative. researchgate.netmdpi.com

Ionic liquids (ILs), which are salts with melting points below 100 °C, are another class of green solvents. uni-due.dedcu.ie Their negligible vapor pressure significantly reduces air pollution and workplace exposure. wiley.com ILs can act as both solvents and catalysts, and their properties can be tuned by modifying the cation and anion structures, potentially leading to improved reaction yields and selectivities in halogenation processes. uni-due.dee-bookshelf.de

Other emerging green solvents include biodegradable options like dimethyl carbonate (DMC), which has been successfully used in catalyst-free, light-mediated iodoamination reactions. organic-chemistry.org Similarly, bio-derived solvents such as ethanol (B145695) have been employed for sustainable aerobic oxidative iodination processes. mdpi.com The selection of a solvent is critical, as it can significantly influence reaction outcomes; for instance, in the chlorination of toluene, the choice of solvent can direct the reaction towards either side-chain or aromatic ring chlorination. researchgate.net

| Green Solvent/Medium | Key Properties | Relevance to Halogenation of Aromatics | Example Application (Analogous Reactions) |

|---|---|---|---|

| Water | Non-toxic, non-flammable, abundant, high polarity | Potential to enhance reaction rates and selectivity; eco-friendly medium for iodination. nih.gov | Oxyiodination of aromatic compounds using KI and H₂O₂ in water. researchgate.net |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties. uni-due.de | Can serve as recyclable reaction media and catalysts, potentially improving selectivity. | α-iodination of ketones using urea-H₂O₂ in bmimPF₆. mdpi.com |

| Dimethyl Carbonate (DMC) | Biodegradable, low toxicity. | Used as a green solvent in visible-light mediated halogenation reactions. | Catalyst-free iodoamination of olefins under visible light. organic-chemistry.org |

| Ethanol | Bio-renewable, low toxicity, biodegradable. | Suitable for aerobic oxidative halogenation processes. | Aerobic oxidative iodination of terminal alkynes using sodium sulfinate/KI. mdpi.com |

Development of Catalyst-Free or Recyclable Catalytic Systems

Another cornerstone of green synthetic methodology is the innovation in catalytic processes to minimize waste and enhance efficiency. This involves either eliminating the need for a catalyst altogether or designing catalysts that can be easily recovered and reused.

Catalyst-Free Systems

Catalyst-free reactions represent an ideal in green chemistry as they simplify purification processes and eliminate waste associated with catalyst synthesis and disposal. Recent advancements have shown that halogenation of aromatic compounds can be achieved without a traditional catalyst, often by leveraging alternative energy sources like visible light or by using highly reactive reagent systems.

For instance, visible-light-mediated protocols have been developed for the iodoamination of olefins using N-iodosuccinimide (NIS) in a green solvent without any metal or photocatalyst. organic-chemistry.org This approach relies on the photochemical activation of the halogenating agent. Similarly, catalyst-free photooxidation of toluene derivatives has been achieved using bromine and water under irradiation, suggesting a potential pathway for the halogenation of chlorotoluene. d-nb.info Furthermore, efficient and regioselective iodination of electron-rich aromatic compounds has been accomplished using simple and safe reagents like potassium iodide (KI) with hydrogen peroxide (H₂O₂) as an oxidant, obviating the need for a catalyst. researchgate.net These methods are highly atom-economical and environmentally benign. mdpi.com

Recyclable Catalytic Systems

When a catalyst is necessary, green principles favor the use of recyclable systems, particularly heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration. This contrasts with traditional homogeneous catalysts, such as FeCl₃ or other Lewis acids used in chlorination, which are difficult to recover and often generate significant waste. epa.govechemi.com

A notable example relevant to the synthesis of this compound precursors is the selective chlorination of 4-chlorotoluene using zeolite catalysts. epa.gov Zeolites are crystalline aluminosilicates with a porous structure that can provide high selectivity. Studies have shown that Zeolite K-L is not only highly selective for the desired 2,4-dichlorotoluene (B165549) isomer but is also a recyclable and regenerable catalyst. epa.gov This offers a significant advantage over conventional FeCl₃, which produces higher amounts of unwanted byproducts. epa.gov The development of such robust, solid catalysts is crucial for creating sustainable industrial processes.

| Catalyst System | Type | Application (Relevant Reaction) | Advantages | Disadvantages |

|---|---|---|---|---|

| None (Visible Light) | Catalyst-Free | Iodoamination of olefins. organic-chemistry.org | No catalyst waste, mild conditions, high atom economy. | Requires specific equipment (photo-reactors); may not be universally applicable. |

| None (Iodide/Oxidant) | Catalyst-Free | Iodination of aromatic compounds. researchgate.net | Uses inexpensive and safe reagents, simplifies purification. | Scope may be limited to activated aromatic systems. |

| Zeolite K-L | Heterogeneous, Recyclable | Chlorination of 4-chlorotoluene. epa.gov | High selectivity, easily separated and reused, regenerable. epa.gov | May have lower activity than some homogeneous catalysts. |

| FeCl₃ | Homogeneous, Non-recyclable | Chlorination of 4-chlorotoluene. epa.gov | High activity. | Difficult to separate, generates hazardous waste, lower selectivity. epa.gov |

Mechanistic Investigations of 4 Chloro 2 Iodotoluene Reactivity

Fundamental Reaction Pathways of Dihaloarenes

Dihaloarenes exhibit a range of fundamental reaction pathways, primarily dictated by the nature of the halogen substituents and the stability of reaction intermediates. The electronic environment of the aromatic ring, influenced by the inductive and resonance effects of the halogens, plays a significant role in determining whether substitution reactions proceed via nucleophilic or electrophilic mechanisms. Concurrently, the relative strengths of the carbon-halogen bonds are a key factor in pathways involving radical intermediates or organometallic catalysis.

Nucleophilic and Electrophilic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr): Haloarenes are generally unreactive towards nucleophilic substitution under standard conditions. This low reactivity is attributed to the repulsion between the electron-rich nucleophile and the benzene (B151609) ring's π-system. ck12.org However, these reactions can occur under harsh conditions of high temperature and pressure. ck12.org The reactivity of haloarenes towards nucleophilic substitution is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the halogen. ck12.org These groups stabilize the intermediate carbanion (Meisenheimer complex) formed during the nucleophilic attack. ck12.org In 4-chloro-2-iodotoluene, the methyl group is electron-donating, which does not facilitate SNAr at either the chloro or iodo position.

Electrophilic Aromatic Substitution: In contrast to nucleophilic substitution, haloarenes readily undergo electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. embibe.comorganicmystery.combyjus.com The halogen atom, despite its electron-withdrawing inductive effect (-I effect) which slightly deactivates the ring, is an ortho, para-director due to its electron-donating resonance effect (+M effect). embibe.comdoubtnut.com This resonance effect increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack. byjus.comdoubtnut.com For this compound, electrophilic attack will be directed by both halogens and the methyl group to the available positions on the ring.

Radical Pathways in Aryl Halide Transformations

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through single-electron transfer (SET) processes. researchgate.netasiaresearchnews.com The formation of an aryl radical involves the cleavage of the carbon-halogen (C-X) bond. researchgate.net This can be initiated by various methods, including the use of metal catalysts, photocatalysts, or strong reducing agents. asiaresearchnews.comacs.org

The efficiency of aryl radical generation from a dihaloarene like this compound is dependent on the bond dissociation energies (BDEs) of the C-I and C-Cl bonds. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to homolytic cleavage to form the corresponding aryl radical. researchgate.netquora.com This difference in BDE allows for selective radical formation at the C-I position. Once formed, the aryl radical can participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or homolytic aromatic substitution. acs.org

Cross-Coupling Reaction Mechanisms Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with their development being recognized with the 2010 Nobel Prize in Chemistry. wikipedia.orgnobelprize.orglibretexts.org For dihaloarenes like this compound, the differential reactivity of the C-I and C-Cl bonds allows for chemoselective cross-coupling, where one halogen reacts preferentially over the other.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comlibretexts.orgchemrxiv.orgnih.gov

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate. nobelprize.orglibretexts.org

Transmetalation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki-Miyaura or a copper acetylide in Sonogashira) transfers its organic group to the palladium(II) complex. nobelprize.orgyonedalabs.com

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.comlibretexts.org

In the case of this compound, the much greater reactivity of the C-I bond compared to the C-Cl bond in the oxidative addition step allows for selective coupling at the 2-position.

Suzuki-Miyaura Reaction: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orgnih.gov It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org

Sonogashira Reaction: This reaction forms a C(sp2)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. libretexts.orgyoutube.com

The C-I bond in this compound has a significantly lower BDE than the C-Cl bond, making it kinetically and thermodynamically more favorable for oxidative addition to a Pd(0) center. Electron-rich ligands on the palladium catalyst can promote oxidative addition, which is particularly important for less reactive C-Cl bonds. yonedalabs.com The kinetics of this step can be influenced by both the electronic and steric properties of the palladium catalyst and the aryl halide substrate. chemrxiv.orgacs.org

| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| C-I | ~270-280 | Highest |

| C-Br | ~330-340 | High |

| C-Cl | ~390-400 | Moderate |

| C-F | ~520-530 | Lowest |

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic compound to the palladium(II) center. chemrxiv.org In the Suzuki-Miyaura reaction, this step is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex. researchgate.net For the Sonogashira reaction, the copper co-catalyst forms a copper acetylide, which then undergoes transmetalation with the palladium complex. youtube.com The exact mechanism of transmetalation can vary depending on the reaction conditions, ligands, and substrates involved. researchgate.net

Reductive Elimination: This is the final, bond-forming step of the catalytic cycle where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated. libretexts.org Reductive elimination typically proceeds from a cis-complex, and bulky ligands can promote this step. yonedalabs.comlibretexts.org Kinetic studies have shown that this step is generally intramolecular and follows first-order kinetics. libretexts.org The electronic nature of the coupling partners can also influence the rate of reductive elimination, with electronically dissimilar groups often coupling more rapidly. illinois.edu

| Reaction Type | Coupling Partner | Expected Major Product | Selectivity Principle |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | 4-Chloro-2-aryl-toluene | Preferential oxidative addition at the weaker C-I bond. |

| Sonogashira | R-C≡CH | 4-Chloro-2-(alkynyl)-toluene | Preferential oxidative addition at the weaker C-I bond. |

Copper-Catalyzed Coupling Mechanisms

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are fundamental in the formation of carbon-heteroatom and carbon-carbon bonds. In the context of this compound, the mechanism of these reactions is of particular interest due to the differential reactivity of the C-I and C-Cl bonds. Generally, the C-I bond is more reactive than the C-Cl bond in copper-catalyzed systems.

The generally accepted mechanism for copper-catalyzed N-arylation of alkylamines with aryl halides, which can be extrapolated to this compound, involves the formation of a copper(I)-amide intermediate. Kinetic studies on similar systems have shown that the reaction rate is dependent on the concentrations of the amine, aryl halide, and the copper catalyst. An oxidative addition of the aryl halide to a copper(I) species is a key step in the catalytic cycle. For this compound, this oxidative addition would preferentially occur at the more labile carbon-iodine bond. Radical probe experiments in related systems are consistent with an oxidative addition pathway rather than a radical mechanism.

The catalytic cycle is often influenced by the nature of the ligands and the base used. While some studies suggest a negligible effect of certain common ligands like 2-acetylcyclohexanone, the base can play a dual role, not only as a proton scavenger but also potentially as an ancillary ligand. The formation of off-cycle copper(I) species, influenced by the base, can lead to catalyst deactivation.

Nickel- and Cobalt-Catalyzed Cross-Coupling Pathways

Nickel and cobalt catalysts offer alternative and often more cost-effective pathways for cross-coupling reactions compared to palladium. The mechanisms of these reactions can be complex, often involving multiple accessible oxidation states of the metal, including radical pathways.

Nickel-Catalyzed Pathways: Nickel catalysis is versatile, with mechanisms that can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. The activation of the C-X bond (where X is I or Cl) in this compound can occur via a two-electron oxidative addition or through single-electron transfer (SET) processes, leading to radical intermediates. The stability of open-shell Ni(I) and Ni(III) intermediates often favors radical pathways, especially in the cross-coupling of alkyl electrophiles.

For aryl halides, the cross-coupling can be initiated by the oxidative addition of the C-I bond of this compound to a Ni(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., Grignard or organozinc) and subsequent reductive elimination to form the C-C bond and regenerate the Ni(0) catalyst. The unique properties of nickel, such as its smaller atomic radius and lower redox potentials compared to palladium, can influence the selectivity and reactivity, sometimes enabling the activation of less reactive C-Cl bonds.

Cobalt-Catalyzed Pathways: Cobalt-catalyzed cross-coupling reactions are gaining prominence as a sustainable alternative. These reactions often proceed through mechanisms involving cobalt(0), Co(I), and Co(II) species and can involve radical intermediates. For instance, a proposed mechanism for the cross-coupling of aryl halides with alkyl halides involves the in-situ generation of a Co(0) species, which can then participate in a domino process involving single electron transfer (SET) and reductive elimination.

In the context of this compound, a cobalt catalyst could selectively activate the C-I bond. The reaction with an alkyl halide and a reducing agent like magnesium would proceed through a series of steps involving the formation of an aryl-cobalt intermediate, which then reacts with the alkyl halide to form the cross-coupled product. The choice of ligand is crucial in modulating the selectivity and efficiency of these reactions.

Chemoselectivity and Regioselectivity in Reactions of this compound

The presence of two different halogens and a methyl group on the aromatic ring of this compound presents challenges and opportunities for selective functionalization.

Differential Reactivity of Chlorine and Iodine Substituents

In most cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. This trend is attributed to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to cleavage during oxidative addition to a metal center. This inherent difference in reactivity is the primary basis for the chemoselectivity observed in reactions of this compound.

For instance, in palladium-catalyzed reactions, the oxidative addition of the C-I bond to a Pd(0) center is significantly faster than the oxidative addition of the C-Cl bond. This allows for the selective functionalization at the 2-position (iodine) while leaving the 4-position (chlorine) intact for subsequent transformations. This selectivity is a powerful tool in the stepwise synthesis of polysubstituted aromatic compounds.

Steric and Electronic Influences on Reaction Outcomes

The outcome of reactions involving this compound is also governed by steric and electronic factors.

Steric Effects: The methyl group at the 1-position and the iodine atom at the 2-position introduce steric hindrance around the C-I bond. In some catalytic systems, particularly those with bulky ligands, this steric hindrance can influence the rate and selectivity of the reaction. For example, while the C-I bond is electronically more reactive, severe steric hindrance could potentially favor reaction at the less hindered C-Cl bond, although this is less common. The interplay between the steric demands of the substrate and the catalyst is a critical factor in determining the regioselectivity of the reaction.

Mechanistic Studies of Functional Group Interconversion

Selective Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for the interconversion of halide functional groups. The classic Finkelstein reaction involves the exchange of a halogen for another, driven by the differential solubility of the resulting metal halide salts.

For aromatic systems, the direct SNAr-type Finkelstein reaction is generally difficult due to the high strength of the carbon-halogen bond. However, metal-catalyzed versions of the aromatic Finkelstein reaction have been developed. These reactions are often catalyzed by copper(I) iodide in the presence of a diamine ligand, or by nickel bromide with a phosphine ligand.

In the case of this compound, a selective halogen exchange could potentially be achieved. For example, to replace the chlorine with iodine, one might employ a copper- or nickel-catalyzed Finkelstein-type reaction. The mechanism would likely involve an oxidative addition/reductive elimination sequence, similar to cross-coupling reactions. The selectivity of such a reaction would depend on the relative bond strengths and the specific catalytic system employed. Given the higher reactivity of the C-I bond, selectively exchanging the chlorine without affecting the iodine would be challenging and would require carefully optimized reaction conditions. Conversely, converting the iodine to another halogen while preserving the chlorine would be a more synthetically accessible transformation.

Transformation of the Methyl Group (e.g., C-H functionalization)

The functionalization of a C-H bond, particularly on a methyl group attached to an aromatic ring (a benzylic position), is a significant area of research in organic chemistry. These reactions offer a direct route to introduce new functional groups, bypassing the need for pre-functionalized starting materials. For a molecule like this compound, the transformation of the methyl group would likely proceed through mechanisms involving the generation of a reactive intermediate at the benzylic carbon.

General Mechanistic Considerations:

Radical Abstraction: A common pathway for C-H functionalization involves the abstraction of a hydrogen atom from the methyl group by a highly reactive radical species. This generates a benzylic radical, which is stabilized by resonance with the aromatic ring. This resonance delocalizes the unpaired electron across the ortho and para positions of the ring. The resulting benzylic radical can then react with various reagents to form new C-C or C-X (where X is a heteroatom) bonds.

Directed Metalation: Transition metal catalysts can facilitate C-H activation through coordination to a directing group on the aromatic ring. While this compound itself does not possess a classical directing group, the electronic nature of the chloro and iodo substituents influences the reactivity of the methyl group.

Oxidative Addition: In the context of transition metal catalysis, it is conceivable that a metal center could insert into the C-H bond of the methyl group, although this is generally more challenging for sp³ C-H bonds compared to sp² C-H bonds.

Hypothetical Application to this compound:

In the case of this compound, the electronic effects of the halogen substituents would play a role in the stability of any benzylic radical or organometallic intermediate formed. Both chlorine and iodine are electron-withdrawing through induction but can be weakly electron-donating through resonance. The interplay of these effects would influence the rate and selectivity of C-H functionalization reactions.

| Potential Reagent/Catalyst | Plausible Intermediate | Potential Product Type |

| Radical Initiator (e.g., AIBN) | Benzylic Radical | Halogenated or Oxidized Benzylic Derivatives |

| Transition Metal Catalyst | Benzylic Organometallic Species | Cross-Coupled Products |

| Strong Base | Benzylic Anion | Alkylated or Silylated Products |

This table presents hypothetical reaction pathways for the C-H functionalization of the methyl group of this compound based on general principles of organic chemistry.

Electrochemical Reactions and Their Mechanistic Elucidation

The electrochemical behavior of a molecule like this compound is determined by the redox properties of its functional groups: the aryl iodide, the aryl chloride, and the methyl-substituted aromatic ring. Electrochemical methods, such as cyclic voltammetry, can be used to probe the oxidation and reduction potentials of these moieties and to elucidate the mechanisms of electron transfer reactions.

General Mechanistic Principles:

Reduction of Aryl Halides: Aryl halides can be reduced electrochemically, typically involving the transfer of an electron to the σ* orbital of the carbon-halogen bond. This leads to the formation of a radical anion, which can then fragment to produce an aryl radical and a halide anion. The aryl radical can subsequently be reduced further to an aryl anion or can participate in other chemical reactions. The ease of reduction generally follows the trend I > Br > Cl > F, meaning the carbon-iodine bond in this compound would be the most susceptible to electrochemical reduction.

Oxidation: The aromatic ring itself can be oxidized at a sufficiently high potential. The presence of the methyl group (an electron-donating group) would make the ring slightly easier to oxidize compared to unsubstituted benzene, while the electron-withdrawing halogen atoms would make it more difficult.

Mechanistic Elucidation for this compound:

A cyclic voltammetry study of this compound would be expected to show a reduction peak at a less negative potential corresponding to the cleavage of the C-I bond. A second reduction process at a more negative potential might be observed for the C-Cl bond.

Table of Expected Electrochemical Behavior:

| Electrochemical Process | Affected Functional Group | Expected Intermediate(s) | Potential Subsequent Reaction(s) |

| Reduction | Aryl Iodide | Aryl Radical Anion, Aryl Radical | Hydrogen atom abstraction, dimerization, further reduction |

| Reduction | Aryl Chloride | Aryl Radical Anion, Aryl Radical | Hydrogen atom abstraction, dimerization, further reduction |

| Oxidation | Aromatic Ring | Aromatic Radical Cation | Dimerization, reaction with nucleophiles |

This table outlines the expected electrochemical behavior of this compound based on the known reactivity of its constituent functional groups.

The aryl radicals generated from the electrochemical reduction of the C-I bond could be trapped by hydrogen atom donors in the solvent or could couple to form biaryl structures. Further reduction of the aryl radical would lead to an aryl anion, which would be protonated by the solvent. The specific products formed would depend on the reaction conditions, including the solvent, supporting electrolyte, and electrode material.

Applications of 4 Chloro 2 Iodotoluene in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

4-Chloro-2-iodotoluene serves as a foundational component in the assembly of elaborate molecular structures, primarily through its participation in transition metal-catalyzed cross-coupling reactions. The presence of two distinct halogen atoms—iodine and chlorine—on the aromatic ring is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in common palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. This reactivity difference enables chemists to perform selective transformations at the 2-position, leaving the chlorine at the 4-position available for subsequent reactions.

This stepwise functionalization is crucial for the controlled and predictable synthesis of polysubstituted aromatic compounds. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at the 2-position by selectively reacting the iodo group. The resulting 4-chloro-2-aryl toluene (B28343) can then undergo a second cross-coupling reaction at the 4-position, introducing a different substituent. This orthogonal reactivity is instrumental in creating complex, unsymmetrical biaryl and polyaryl systems that would be challenging to synthesize through other methods.

Synthetic Intermediates for Advanced Materials Science Research

The unique electronic and structural features of molecules derived from this compound make it a valuable precursor in the field of advanced materials science. The ability to introduce different functional groups at specific positions on the aromatic ring allows for the fine-tuning of the electronic properties of the resulting materials. These materials are often designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). lbl.govscispace.comsemanticscholar.org

For example, by employing Sonogashira coupling reactions, acetylenic units can be introduced at the 2-position of this compound. These resulting arylalkynes are important components in the synthesis of conjugated polymers and oligomers. The extended π-systems of these materials are responsible for their desirable electronic and photophysical properties. Subsequent modifications at the 4-position can be used to attach solubilizing groups or to link the molecule to other components of a material, thereby controlling its morphology and processability. The ability to create well-defined, highly functionalized aromatic structures is critical for the rational design of new organic materials with tailored properties. lbl.gov

Contributions to the Development of Agrochemical Derivatives

Halogenated aromatic compounds are a well-established class of molecules in the agrochemical industry, frequently exhibiting potent herbicidal, insecticidal, or fungicidal activities. semanticscholar.org this compound serves as a key intermediate in the synthesis of novel agrochemical derivatives. The specific substitution pattern of this molecule can be a crucial determinant of biological activity.

The synthesis of complex agrochemicals often involves the construction of a core scaffold followed by the introduction of various functional groups to optimize efficacy and selectivity. This compound provides a platform for such molecular elaboration. For instance, the iodo group can be displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce fragments known to impart pesticidal properties. The chloro and methyl groups can also influence the molecule's lipophilicity and metabolic stability, which are critical parameters for its performance as an agrochemical. The development of new synthetic routes utilizing versatile building blocks like this compound is essential for the discovery of next-generation crop protection agents.

Precursor in Medicinal Chemistry Research for Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates is a cornerstone of drug discovery and development. nih.gov this compound is a valuable precursor in this area due to its capacity to be transformed into a wide range of structurally diverse molecules, including bioactive heterocycles and biaryl compounds. utrgv.edunih.gov Many biologically active compounds contain polysubstituted aromatic cores, and the ability to selectively introduce functionality is highly advantageous.

The principles of medicinal chemistry often rely on the systematic modification of a lead compound to improve its pharmacological profile. The stepwise functionalization of this compound allows for the creation of focused libraries of compounds for structure-activity relationship (SAR) studies. For example, a common scaffold can be prepared via a reaction at the iodo-position, and then a variety of substituents can be introduced at the chloro-position to explore their impact on biological activity.

Synthesis of Biaryl Derivatives

Biaryl scaffolds are prevalent in a vast number of pharmaceuticals and natural products, exhibiting a wide range of biological activities. rsc.org The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for the synthesis of biaryls, and this compound is an excellent substrate for this transformation. nih.govsandiego.edu

The higher reactivity of the C-I bond allows for the selective coupling of an arylboronic acid at the 2-position of this compound. This reaction proceeds under relatively mild conditions and is tolerant of a wide variety of functional groups. The resulting 2-aryl-4-chlorotoluene is itself a valuable intermediate that can undergo a second Suzuki-Miyaura coupling at the 4-position to generate unsymmetrical, trisubstituted biaryl compounds. This sequential cross-coupling strategy provides a highly convergent and flexible approach to complex biaryl structures that are of significant interest in medicinal chemistry. Research has shown that related iodotoluene derivatives readily undergo palladium-catalyzed cross-coupling reactions to form biaryl products in high yields. acs.org

Below is a table summarizing the key cross-coupling reactions involving this compound and its analogs, leading to the formation of complex molecular architectures.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl | nih.govsandiego.edu |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne | rsc.orgwikipedia.org |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | nih.govlibretexts.org |

This table illustrates the versatility of this compound as a substrate in key carbon-carbon bond-forming reactions, enabling the synthesis of a diverse range of functionalized aromatic compounds.

Spectroscopic and Computational Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the primary means of empirical structural verification in chemistry. Each technique probes different aspects of the molecule's physical properties, and together they provide a comprehensive structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By observing the magnetic behavior of atomic nuclei, specifically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 4-Chloro-2-iodotoluene, ¹H NMR spectroscopy is expected to reveal distinct signals for the aromatic protons and the methyl group protons. The three aromatic protons are in unique chemical environments due to the substitution pattern, and would therefore exhibit different chemical shifts. Their splitting patterns (multiplicity), governed by spin-spin coupling with neighboring protons, would appear as doublets or doublets of doublets, confirming their relative positions on the benzene (B151609) ring. The methyl group protons would appear as a singlet, as they have no adjacent protons to couple with.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The chemical shifts of the carbons directly bonded to the electronegative chlorine and iodine atoms would be significantly affected, aiding in the assignment of each signal to a specific carbon atom in the molecule.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~2.4 | Singlet |

| H-3 | ~7.2-7.4 | Doublet | |

| H-5 | ~7.0-7.2 | Doublet of Doublets | |

| H-6 | ~7.6-7.8 | Doublet | |

| ¹³C | -CH₃ | ~20-22 | - |

| C-1 | ~138-140 | - | |

| C-2 (C-I) | ~95-100 | - | |

| C-3 | ~130-132 | - | |

| C-4 (C-Cl) | ~133-135 | - | |

| C-5 | ~128-130 | - | |

| C-6 | ~139-141 | - |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragments it breaks into.

For this compound, the molecular weight is 252.48 g/mol . scbt.comnih.gov In an electron ionization (EI) mass spectrum, the parent ion or molecular ion (M⁺) peak would be observed at m/z 252 and 254. The presence of a peak at M+2 with a relative intensity of approximately one-third of the M⁺ peak is a characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

The fragmentation pattern provides further structural confirmation. The energetically unstable molecular ion will break apart in predictable ways. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms or the methyl group. The stability of the resulting carbocations often dictates the most abundant fragment peaks observed in the spectrum.

| m/z Value | Identity of Fragment | Notes |

|---|---|---|

| 252/254 | [C₇H₆ClI]⁺ | Molecular ion (M⁺), showing the characteristic 3:1 isotopic pattern for chlorine. |

| 237/239 | [C₆H₃ClI]⁺ | Loss of a methyl group (-CH₃). |

| 125 | [C₇H₆Cl]⁺ | Loss of an iodine radical (·I). |

| 90 | [C₇H₅]⁺ | Loss of both I and Cl radicals. |

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a compound, as different types of bonds (e.g., C-H, C=C, C-Cl) vibrate at characteristic frequencies.

The IR and Raman spectra of this compound would display a series of absorption bands corresponding to the vibrations of its constituent parts. Key expected vibrations include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Methyl C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C-C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-Cl stretching: A strong band in the 1000-1100 cm⁻¹ region.

C-I stretching: A band in the lower frequency region, typically 500-600 cm⁻¹.

While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the scattering of light due to changes in polarizability. libretexts.org The two techniques are complementary, as some vibrations that are weak in IR may be strong in Raman, and vice-versa. For instance, the symmetric vibrations of the substituted benzene ring are often more prominent in the Raman spectrum.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | IR, Raman |

| Aromatic C-C Ring Stretch | 1450 - 1600 | IR, Raman |

| C-Cl Stretch | 1000 - 1100 | IR (Strong) |

| C-I Stretch | 500 - 600 | IR, Raman |

| C-H Bending (Out-of-plane) | 750 - 900 | IR (Strong) |

To perform this analysis on this compound, it would first need to be obtained in a solid, crystalline form suitable for diffraction. The resulting data would produce an electron density map from which the atomic positions could be determined. This would definitively confirm the substitution pattern on the toluene (B28343) ring and provide highly accurate measurements of the C-Cl and C-I bond lengths, as well as the angles within the benzene ring, which can be slightly distorted from the ideal 120° due to the steric and electronic effects of the substituents. While no public crystal structure data is currently available for this specific compound, this method remains the most definitive for structural elucidation.

Computational Chemistry for Mechanistic and Structural Insights

Computational chemistry provides theoretical models that complement experimental data. These methods can predict molecular structures, energies, and properties, offering a deeper understanding of a compound's behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G), can be employed. nih.gov Such calculations would yield an optimized, low-energy three-dimensional structure. The predicted bond lengths and angles from this model can be compared with experimental data if available (e.g., from X-ray crystallography).

Furthermore, DFT can be used to simulate the vibrational (IR and Raman) spectra of the molecule. nih.gov Comparing the calculated frequencies with the experimental spectra aids in the assignment of the observed bands to specific molecular motions. The calculation of HOMO and LUMO energies provides insight into the molecule's reactivity; the energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides theoretical bond lengths and angles. |

| Vibrational Frequencies | Simulates IR and Raman spectra to aid in experimental peak assignment. |

| HOMO/LUMO Energies | Helps predict electronic transitions and chemical reactivity. |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions of the molecule. |

| NMR Chemical Shifts | Predicts theoretical ¹H and ¹³C NMR spectra for comparison with experimental data. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become an indispensable tool in chemical research for structure verification and elucidation. frontiersin.org For this compound, these predictions are primarily achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and effective approach. aps.orgresearchgate.net

The standard methodology involves a multi-step process:

Conformational Search: The first step is to identify the lowest energy conformation of the this compound molecule. This is crucial because NMR chemical shifts are highly sensitive to the molecule's three-dimensional structure. Methods like semi-empirical calculations or molecular mechanics are often used for an initial scan, followed by geometry optimization of the most stable conformers using a higher level of theory, such as DFT. uncw.edu

Geometry Optimization: The geometry of the most stable conformer(s) is optimized using a specific DFT functional (e.g., B3LYP, PBE0, mPW1PW91) and a suitable basis set (e.g., 6-311+G(2d,p)). idc-online.comnih.gov The choice of functional and basis set is critical for obtaining accurate geometries. idc-online.com

NMR Shielding Calculation: With the optimized geometry, the magnetic shielding tensors for each nucleus (¹H and ¹³C) are calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for these calculations as it tends to provide reliable results that are less dependent on the choice of the origin of the coordinate system. uncw.edunih.gov

Chemical Shift Calculation: The calculated isotropic shielding constants (σ_iso) are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref(TMS) - σ_iso(molecule).

Recent advancements have also incorporated machine learning models, which can refine DFT-calculated values or predict shifts directly from molecular structures, offering a significant speed advantage with comparable accuracy. frontiersin.orgnih.gov For molecules with heavy atoms like iodine, relativistic effects can influence the electronic structure and, consequently, the NMR chemical shifts. Relativistic DFT calculations, which account for both scalar relativistic and spin-orbit coupling effects, can provide more accurate predictions, especially for the carbon atom directly bonded to the iodine. scm.com

The accuracy of these predictions is typically evaluated by comparing the calculated shifts to experimental data, with mean absolute errors for ¹H NMR often falling below 0.2 ppm and for ¹³C NMR within 2-4 ppm, depending on the computational level. researchgate.netnih.gov

Table 1: Illustrative Example of Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

This table presents hypothetical data to illustrate the typical output of a DFT-based NMR prediction study. The 'Experimental' values are representative, and the 'Calculated' values and 'Deviation' are based on typical accuracies reported for DFT methods.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Deviation (ppm) |

| ¹³C Shifts | |||

| C1 (C-CH₃) | 141.5 | 142.1 | +0.6 |

| C2 (C-I) | 99.8 | 100.5 | +0.7 |

| C3 (C-H) | 139.2 | 138.7 | -0.5 |

| C4 (C-Cl) | 134.0 | 134.8 | +0.8 |

| C5 (C-H) | 128.5 | 128.1 | -0.4 |

| C6 (C-H) | 131.0 | 130.6 | -0.4 |

| CH₃ | 22.1 | 22.5 | +0.4 |

| ¹H Shifts | |||

| H3 | 7.65 | 7.72 | +0.07 |

| H5 | 7.20 | 7.25 | +0.05 |

| H6 | 7.05 | 7.09 | +0.04 |

| CH₃ | 2.35 | 2.40 | +0.05 |

Transition State Modeling and Reaction Energy Profiling

Transition state (TS) modeling is a cornerstone of computational chemistry used to investigate the mechanism, kinetics, and thermodynamics of chemical reactions. For a molecule like this compound, this involves identifying the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. mit.edu Understanding this state is crucial for predicting reaction rates and elucidating reaction pathways. mit.eduyoutube.com

The process of modeling a reaction involving this compound, such as a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, typically includes:

Locating the Transition State: The geometry of the transition state is not a stable minimum on the potential energy surface and cannot be optimized directly like a reactant or product. Specialized algorithms are used to locate this first-order saddle point. Common methods include relaxed surface scans, where a key bond distance or angle is systematically changed to map the energy profile, and more sophisticated methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods. youtube.com

Frequency Calculation and Verification: Once a candidate TS structure is located, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com The absence of other imaginary frequencies confirms it is a true saddle point and not a higher-order one.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products. This calculation maps the minimum energy path downhill from the TS in both forward and reverse directions, ensuring it leads to the correct energy minima.

Recent developments in machine learning show promise in accelerating the discovery of transition state structures, which can be computationally expensive to locate using traditional quantum chemistry methods. mit.edu

Table 2: Illustrative Reaction Energy Profile for a Hypothetical Substitution Reaction of this compound

This table provides a hypothetical energy profile for the reaction: this compound + Nu⁻ → Product + I⁻. The values are for illustrative purposes to demonstrate the output of a reaction energy profiling study.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Description |

| Reactants | 0.0 | 0.0 | This compound + Nucleophile (Nu⁻) |

| Transition State (TS) | +22.5 | +24.8 | Structure where the C-I bond is partially broken and the C-Nu bond is partially formed. |

| Products | -15.2 | -13.5 | 4-Chloro-2-nucleo-toluene + Iodide (I⁻) |

Molecular Dynamics Simulations for Conformational Analysis

While geometry optimization identifies stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules by simulating the motion of atoms and molecules over time. researchgate.net For this compound, MD simulations are particularly useful for conformational analysis, especially for studying the rotation of the methyl group.

The primary conformational freedom in this compound is the rotation of the methyl group around the C-C single bond. While this rotation is generally fast at room temperature, the presence of bulky ortho substituents (the iodine atom) can create a significant rotational energy barrier. MD simulations can be used to explore this dynamic process:

Force Field Parametrization: Classical MD simulations rely on a force field, which is a set of parameters and equations that describe the potential energy of the system. For a molecule like this compound, a standard force field such as the General Amber Force Field (GAFF) might be used, though specific parameters for the iodo-aromatic moiety may need to be developed or validated to ensure accuracy. nih.gov

Simulation Setup: The molecule is placed in a simulation box, often with a solvent (like toluene or water) to mimic solution-phase conditions. The system is then brought to the desired temperature and pressure. researchgate.netjafmonline.net

Production Run: The simulation is run for a period of time (nanoseconds to microseconds), during which Newton's equations of motion are solved for each atom at each time step (typically 1-2 femtoseconds). This generates a trajectory that describes how the position and velocity of each atom evolve over time.

Analysis: The resulting trajectory is analyzed to understand conformational dynamics. For this compound, the dihedral angle defined by a hydrogen on the methyl group, the methyl carbon, the ring carbon it's attached to, and an adjacent ring carbon (e.g., H-C(methyl)-C1-C2) would be monitored over time. This allows for the calculation of the population of different rotational conformers and the rate of interconversion between them. The potential of mean force (PMF) along this dihedral coordinate can be calculated to quantify the free energy barrier to methyl group rotation.

These simulations provide a detailed picture of the flexibility of the molecule and the relative populations of different conformational states, which can influence its reactivity and spectroscopic properties. nih.gov

Table 3: Illustrative Conformational Analysis of Methyl Group Rotation in this compound

This table presents hypothetical data from a molecular dynamics simulation to illustrate the analysis of methyl group rotation, defined by the H-C(methyl)-C1-C2 dihedral angle.

| Conformational State (Staggered) | Dihedral Angle Range (°) | Relative Free Energy (kcal/mol) | Population (%) at 298 K |

| Conformer A | -30 to +30 | 0.0 | 65 |

| Conformer B | 90 to 150 | 1.2 | 15 |

| Conformer C | 210 to 270 | 0.8 | 20 |

| Rotational Barrier (Eclipsed) | ~60, 180, 300 | ~2.5 | - |

Emerging Research Directions and Future Challenges

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of efficient and stable catalysts is crucial for the synthesis and functionalization of halogenated toluenes. nih.gov Research is moving towards novel catalyst design to improve reaction selectivity and efficiency, thereby minimizing the formation of unwanted byproducts.

Recent advancements have focused on various types of catalysts for reactions involving toluene (B28343) and its derivatives, including multi-metal catalysts, high-entropy catalysts, and core-shell structures. nih.gov For instance, in the context of selective oxidation, a key industrial process, the choice of catalyst can significantly influence the product distribution. One of the most active homogeneous liquid-phase oxidation catalysts utilizes a combination of cobalt, manganese, and bromide salts in acetic acid. researchgate.net The development of heterogeneous single-atom catalysts (SACs) also presents a promising alternative, combining the high reactivity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. mdpi.com These SACs have been effectively used in various functionalization reactions of alkenes, and similar principles can be applied to aromatic systems. mdpi.com

Furthermore, zeolites, particularly those of the Pentasil type containing zirconium, have shown high isomerization yields with lower catalyst deactivation compared to zirconium-free zeolites, which is relevant for manipulating the substitution patterns on the toluene ring.

Table 1: Comparison of Catalytic Approaches for Toluene Derivative Transformations

| Catalytic Approach | Catalyst Example | Application | Key Advantages |

|---|---|---|---|

| Homogeneous Catalysis | Cobalt, Manganese, and Bromide salts | Liquid-phase oxidation of xylenes | High activity and selectivity for producing carboxylic acids. researchgate.net |

| Heterogeneous Catalysis | Zirconium-containing Pentasil-type zeolites | Isomerization of dichlorotoluenes | High isomerization yields and reduced catalyst deactivation. |

| Single-Atom Catalysis (SACs) | ZrO₂-supported Ru SAC | Ethylene hydrosilylation | High reactivity, stability, and combines advantages of homogeneous and heterogeneous systems. mdpi.com |

Future research aims to design catalysts with enhanced poisoning resistance and to gain a deeper understanding of reaction mechanisms through the use of operando or quasi-in situ technologies combined with simulations. nih.gov

Exploration of Electrochemistry in the Synthesis and Transformation of 4-Chloro-2-iodotoluene

Electrochemical methods are gaining importance in organic synthesis as a sustainable and efficient alternative to traditional chemical processes. researchgate.net These techniques can offer unique reactivity and selectivity in the synthesis and transformation of organohalogen compounds like this compound. Electrochemical approaches can be applied to both cathodic and anodic conversions, providing a powerful tool for functionalizing such molecules. researchgate.net

For example, the electrochemical oxidation of related compounds like 4-chloroaniline (B138754) has been studied to understand the reaction pathways. rsc.org It was found that one-electron oxidation leads to an unstable intermediate that can react with various nucleophiles. rsc.org In the presence of arylsulfinic acids, this process yields diaryl sulfone and N-phenylbenzenesulfonamide derivatives. rsc.org This demonstrates the potential of electrochemistry to create new C-S and C-N bonds on a chlorinated aromatic ring, a transformation that could be applicable to this compound.

The application of electrochemistry offers several advantages, including mild reaction conditions, high functional group tolerance, and the avoidance of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry. The increasing availability of high-quality electrochemical equipment is making these techniques more accessible to a broader range of researchers. researchgate.net Future work will likely focus on expanding the scope of electrochemical transformations for complex molecules and overcoming challenges related to electrode materials and reaction medium optimization. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling researchers to predict reaction outcomes, optimize reaction conditions, and design novel synthetic pathways with greater speed and accuracy. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that are not apparent to human chemists. nih.govnih.gov

The application of AI in chemistry can be broadly categorized into several areas:

Retrosynthetic Planning: AI models can suggest possible synthetic routes for a target molecule, potentially offering more efficient alternatives to known pathways. nih.govmdpi.com

Reaction Condition Prediction: ML algorithms can predict optimal reaction conditions, such as temperature, solvent, catalyst, and reagents, to maximize yield and selectivity. researchgate.netarxiv.org Global models use large databases for general predictions, while local models fine-tune parameters for specific reaction types. nih.govresearchgate.net

Forward Reaction Prediction: These models validate the feasibility of a proposed reaction and predict the likely products. beilstein-journals.orgmdpi.com

Table 2: Applications of AI/ML in Chemical Synthesis Optimization

| AI/ML Application | Description | Potential Benefit for this compound |

|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Recommends synthetic routes for a target molecule by analyzing retrosynthetic pathways. beilstein-journals.org | Designing more efficient and novel synthetic routes to this compound and its derivatives. |

| Reaction Outcome Prediction | Utilizes models trained on large reaction databases to predict the yield and products of a reaction. nih.gov | Accurately predicting the success of a planned synthesis step, saving time and resources. |

| Reaction Condition Optimization | Employs algorithms to fine-tune parameters like temperature, solvent, and catalyst for improved yield and selectivity. nih.govmdpi.com | Identifying the ideal conditions for Suzuki, Heck, or other cross-coupling reactions involving this compound. |

Atom-Economical and Step-Economical Synthetic Strategies

A prime example of an atom-economical reaction is the iodosulfenylation of alkynes, which can achieve 100% atom economy by using only iodine and disulfides as reagents. rsc.org This type of reaction, which creates stereodefined alkenes, showcases how clever reaction design can eliminate the need for additional reagents and minimize waste. rsc.org Such strategies are highly desirable for the synthesis of complex molecules.

Another key strategy is the functionalization of C-H bonds, which allows for the direct modification of a molecule's carbon skeleton without the need for pre-functionalized starting materials. mdpi.com This avoids lengthy synthetic sequences involving the introduction and removal of activating groups, thus improving step economy. Hydrogen Atom Transfer (HAT) has emerged as a powerful method for C-H functionalization, with recent developments in photoredox catalysis and electrochemistry expanding its scope and applicability. mdpi.com Applying these principles to this compound could enable the direct introduction of new functional groups at the methyl position or on the aromatic ring, streamlining the synthesis of complex derivatives.

Table 3: Green Chemistry Metrics for an Atom-Economical Iodosulfenylation Reaction

| Metric | Value | Significance |

|---|---|---|

| Atom Economy | 100% | All atoms from the reactants are incorporated into the product, generating no waste. rsc.org |

| Reaction Mass Efficiency | 95.93% | Indicates a very high conversion of reactant mass to product mass. rsc.org |

| E-Factor (Environmental Factor) | 0.19 | A very low value, signifying a minimal amount of waste generated per kilogram of product. rsc.org |

Environmental and Sustainability Aspects in Industrial and Academic Research

The principles of green chemistry are increasingly guiding research in both academic and industrial settings to minimize the environmental footprint of chemical processes. researchgate.net This involves a holistic approach to chemical synthesis, considering the entire lifecycle of a product. ejcmpr.com

Key areas of focus for improving sustainability include:

Green Solvents: Replacing volatile and toxic organic solvents with more environmentally friendly alternatives such as water, ionic liquids, supercritical carbon dioxide, or deep eutectic solvents. iaph.in The use of aqueous media, for example, can significantly reduce the environmental harm associated with chemical synthesis. iaph.in

Renewable Raw Materials: Shifting from petrochemical-based feedstocks to renewable resources. researchgate.net

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Catalysis: Using catalytic reagents in place of stoichiometric ones to reduce waste. Green catalytic approaches, such as biocatalysis and heterogeneous catalysis, are particularly valuable as they often operate under mild conditions and allow for easier catalyst recovery and reuse. researchgate.net